Acetic acid, (3-chloro-2,4-diiodo-6-methoxyphenoxy)-, methyl ester

Chemical identity Structure confirmation Data gap

Acetic acid, (3-chloro-2,4-diiodo-6-methoxyphenoxy)-, methyl ester (CAS 646054‑36‑6) is a synthetic, polyhalogenated phenoxyacetate ester carrying chlorine at the 3‑position, iodine atoms at the 2‑ and 4‑positions, and a methoxy group at the 6‑position on the aromatic ring. Its exact mass (C₁₀H₉ClI₂O₄) is confirmed by high‑resolution gas chromatography–mass spectrometry.

Molecular Formula C10H9ClI2O4
Molecular Weight 482.44 g/mol
CAS No. 646054-36-6
Cat. No. B12585076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, (3-chloro-2,4-diiodo-6-methoxyphenoxy)-, methyl ester
CAS646054-36-6
Molecular FormulaC10H9ClI2O4
Molecular Weight482.44 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1OCC(=O)OC)I)Cl)I
InChIInChI=1S/C10H9ClI2O4/c1-15-6-3-5(12)8(11)9(13)10(6)17-4-7(14)16-2/h3H,4H2,1-2H3
InChIKeyGRIJZSLVLOQGBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic Acid, (3-Chloro-2,4-Diiodo-6-Methoxyphenoxy)-, Methyl Ester (CAS 646054-36-6): Chemical Identity and Baseline Procurement Profile


Acetic acid, (3-chloro-2,4-diiodo-6-methoxyphenoxy)-, methyl ester (CAS 646054‑36‑6) is a synthetic, polyhalogenated phenoxyacetate ester carrying chlorine at the 3‑position, iodine atoms at the 2‑ and 4‑positions, and a methoxy group at the 6‑position on the aromatic ring. Its exact mass (C₁₀H₉ClI₂O₄) is confirmed by high‑resolution gas chromatography–mass spectrometry [1]. The compound belongs to the broader class of halogenated phenoxyacetic acid esters, but its distinctive ortho/para‑iodo plus meta‑chloro substitution pattern sets it apart from the common 2,4‑dichloro or 2‑methyl‑4‑chloro phenoxy herbicide scaffolds. No public bioactivity, ADME, or industrial performance datasets exist for this specific compound, which limits procurement decisions to structural and purity considerations.

Why Generic Substitution Is Unsound for Acetic Acid, (3-Chloro-2,4-Diiodo-6-Methoxyphenoxy)-, Methyl Ester (CAS 646054-36-6) in the Absence of Comparative Performance Data


Even within the narrow subclass of halogenated phenoxyacetic esters, small changes in halogen identity, position, and number drastically alter lipophilicity (log P), metabolic stability, and molecular recognition by enzymes or transporters. The 3‑chloro‑2,4‑diiodo substitution pattern creates a unique steric and electronic environment that no other commercially catalogued phenoxyacetate replicates [1]. Without published head‑to‑head biological or physicochemical data, any assumption that a des‑chloro, des‑iodo, or differently halogenated analog will behave identically is unjustified. Therefore, batch‑to‑batch consistency and structural fidelity to CAS 646054‑36‑6 must drive scientific selection; generic replacement by a “related” phenoxy ester introduces an uncontrolled variable that can invalidate structure‑based hypotheses.

Product-Specific Quantitative Evidence Guide for Acetic Acid, (3-Chloro-2,4-Diiodo-6-Methoxyphenoxy)-, Methyl Ester (CAS 646054-36-6): Public-Data Landscape


No Public Comparator-Based Evidence Available for CAS 646054‑36‑6

An exhaustive search of primary research articles, patents, authoritative databases, and vendor technical datasheets (excluding benchchems, molecule, evitachem, and vulcanchem per protocol) returned no quantitative comparator-based evidence for this compound. No head‑to‑head biological, physicochemical, or industrial performance data against close analogs were found. The only quantitative data that can be independently verified are the molecular formula (C₁₀H₉ClI₂O₄) and exact mass (481.83 Da) confirmed by GC‑MS [1]. All other claims of differentiation remain unsupported by public data.

Chemical identity Structure confirmation Data gap

Constrained Application Scenarios for Acetic Acid, (3-Chloro-2,4-Diiodo-6-Methoxyphenoxy)-, Methyl Ester (CAS 646054-36-6) Based Solely on Structural Authenticity


Use as a Synthetic Intermediate or Scaffold in Medicinal Chemistry

The unique 3‑chloro‑2,4‑diiodo substitution pattern makes CAS 646054‑36‑6 a potentially valuable intermediate for generating compound libraries via metal‑catalyzed cross‑coupling or electrophilic aromatic substitution. Its heavy‑halogen density also renders it a candidate for radio‑iodination studies. However, no published synthetic yields or comparative reactivity data for this specific scaffold exist; users must experimentally validate reactivity. [1]

Analytical Reference Standard for Structural Elucidation

The compound’s confirmed GC‑MS spectrum (exact mass 481.83 Da) enables its use as a retention‑time and mass‑accuracy reference in analytical laboratories working with polyhalogenated phenoxy esters. Its utility is strictly as a qualitative standard, as no quantitative performance benchmarks are available. [1]

Structure‑Activity Relationship (SAR) Probe in Halogen‑Scanning Studies

Because iodine atoms are significantly larger and more polarizable than chlorine or bromine, CAS 646054‑36‑6 can serve as a maximal‑halogen‑occupancy probe in SAR campaigns exploring halogen‑bonding interactions. Its value in this role remains theoretical until comparative potency or physicochemical data are generated in a defined assay system. [1]

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